双(三氯硅基)乙炔

描述

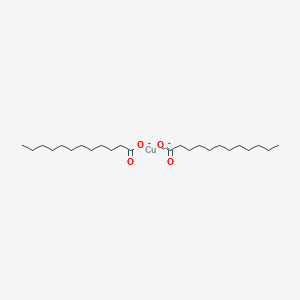

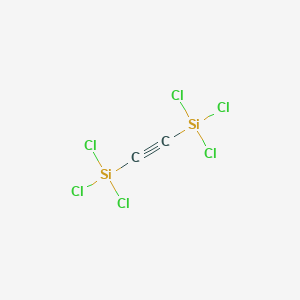

Bis(trichlorosilyl)acetylene is a compound that is of interest in various chemical reactions, particularly in the field of organosilicon chemistry. While the provided papers do not directly discuss bis(trichlorosilyl)acetylene, they do provide insights into the reactivity and properties of related acetylene and silyl compounds, which can be extrapolated to understand the behavior of bis(trichlorosilyl)acetylene.

Synthesis Analysis

The synthesis of related compounds involves the use of catalysts and ligands to facilitate the formation of desired products. For instance, the use of bis(dichloroimidazolylidene) ligands with Rh(I) and Ir(I) has been shown to enhance the catalytic activity in the hydrosilylation of terminal acetylenes . This suggests that similar ligands and metal complexes could potentially be used in the synthesis of bis(trichlorosilyl)acetylene to control its reactivity and selectivity.

Molecular Structure Analysis

The molecular structure of compounds similar to bis(trichlorosilyl)acetylene can be complex, with the potential for various isomers and rearrangements. For example, the reductive trimethylsilylation of bis(trimethylsilyl)acetylene leads to unexpected products, indicating that the molecular structure of such compounds can be influenced by the reaction conditions and the presence of different substituents .

Chemical Reactions Analysis

Chemical reactions involving acetylene derivatives can yield a range of products depending on the reactants and conditions. The palladium-catalyzed dehydrogenative double silylation of acetylenes with bis- and tris(dichlorosilyl)methanes produces tetrachloro disilacyclopentene compounds . This demonstrates the potential for bis(trichlorosilyl)acetylene to undergo similar silylation reactions to form cyclic or polycyclic organosilicon compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetylene derivatives are influenced by their molecular structure and substituents. For example, the polymerization of phenylacetylene by bis(cyclopentadienyl)molybdenum dichloride-based catalyst systems results in polymers with a conjugated backbone structure and phenyl substituents, which affect their solubility and thermal properties . By analogy, bis(trichlorosilyl)acetylene would be expected to have unique properties that could be tailored through its synthesis and the choice of reaction conditions.

科学研究应用

电子

双(三氯硅基)乙炔在电子行业中被用于合成有机硅化合物,这些化合物是半导体技术不可或缺的一部分 . 该化合物的特性使其能够生产具有增强热稳定性和化学耐受性的元件,这对于电子设备至关重要。

材料科学

在材料科学中,该化合物用作创建硅橡胶和聚硅氧烷等先进材料的前驱体 . 这些材料以其耐用性和多功能性而闻名,在从汽车到医疗保健的各个行业都有应用。

化学合成

双(三氯硅基)乙炔作为试剂,用于将含硅基团引入有机分子中,参与化学合成 . 此过程对于开发在药物、农用化学品和特种化学品中具有潜在应用的新化合物至关重要。

药物研究

虽然搜索结果中没有明确详细说明该化合物在药物研究中的直接应用,但该化合物在化学合成中的作用表明其在开发新型药物分子和中间体的潜力 .

农业

该化合物有助于生产农业化学品 . 它的反应性和在各种条件下形成稳定化合物的能力使其适合于生产增强作物产量和保护的杀虫剂和化肥。

聚合物生产

双(三氯硅基)乙炔是取代乙炔聚合反应中的关键前驱体,导致生产具有交替碳-碳双键的聚合物 . 这些聚合物表现出独特的光电子特性,扩展了材料设计的可能性。

纳米技术

在纳米技术中,双(三氯硅基)乙炔因其在通过原子层沉积 (ALD) 等工艺创建薄膜和纳米结构方面的潜力而被探索 . 这些进步可能导致纳米器件小型化和性能方面的突破。

可再生能源研究

虽然搜索结果中没有直接提及,但双(三氯硅基)乙炔参与材料和催化剂的合成可以间接支持可再生能源研究。 具有更高效率和耐用性的材料对于开发可持续能源技术至关重要 .

安全和危害

Bis(trichlorosilyl)acetylene is dangerous and causes severe skin burns and eye damage . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound . It is also advised not to breathe in the vapors .

Relevant Papers There are several papers related to Bis(trichlorosilyl)acetylene. For instance, one paper discusses the use of Bis(trimethylsilyl)acetylene as a surrogate for acetylene . Another paper discusses the formation of composite fibers from cellulose solutions with additives of Bis(trimethylsilyl)acetylene and alkoxysilanes .

作用机制

Target of Action

Bis(trichlorosilyl)acetylene is an organosilicon compound . It primarily targets the synthesis of various organosilicon compounds, including silanes, siloxanes, and silazanes .

Mode of Action

The compound is formed through the reaction of acetylene with trichlorosilane and silicon tetrachloride . This reaction is facilitated by a Lewis acid catalyst . The formation of Bis(trichlorosilyl)acetylene results in the production of hydrogen chloride and acetylene .

Biochemical Pathways

It is known that the compound plays a significant role in the production of polymeric materials like silicone rubbers and polysiloxanes . It is also used in the manufacturing of agricultural chemicals and specialty chemicals .

Result of Action

The primary result of Bis(trichlorosilyl)acetylene’s action is the formation of various organosilicon compounds . These compounds have a wide range of applications, from the production of polymeric materials to the manufacturing of agricultural and specialty chemicals .

属性

IUPAC Name |

trichloro(2-trichlorosilylethynyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2Cl6Si2/c3-9(4,5)1-2-10(6,7)8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVAMNMBARCMOTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#C[Si](Cl)(Cl)Cl)[Si](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2Cl6Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90404831 | |

| Record name | Bis(trichlorosilyl)acetylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18038-55-6 | |

| Record name | Bis(trichlorosilyl)acetylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(trichlorosilyl)acetylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes bis(trichlorosilyl)acetylene stand out in terms of its crystal structure?

A1: Bis(trichlorosilyl)acetylene exhibits an unusually loose crystal structure. This means that the distances between molecules in its solid state are larger than expected based on the typical sizes of atoms. In fact, all intermolecular contacts in its crystal lattice are longer than the sum of the van der Waals radii of the involved atoms []. This makes it a fascinating subject for studying weak intermolecular interactions.

Q2: What factors contribute to this unusual "loose" crystal packing in bis(trichlorosilyl)acetylene?

A2: The loose packing arises from a combination of factors:

- Low Electrostatic Potential: The molecular surface of bis(trichlorosilyl)acetylene has a low magnitude of electrostatic potential. This weakens the electrostatic forces that usually contribute to holding molecules together in a crystal [].

- Charge Distribution: The arrangement of atoms within the molecule leads to a concentric distribution of net atomic charges. This further diminishes the role of electrostatic interactions in crystal packing [].

- Dominance of Dispersion Forces: As a result of the weak electrostatic interactions, the cohesion in the crystal is primarily governed by dispersion forces. These forces, while generally weaker than electrostatic forces, become significant contributors to the overall stability of the crystal structure in this case [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Heptacyclo[8.6.6.62,9.03,8.011,16.017,22.023,28]octacosa-1,3,5,7,11,13,15,17,19,21,23,25,27-tridecaene](/img/structure/B101243.png)

![(3R,5R,8R,9S,10S,13S,14S,17R)-10,13-Dimethyl-3-trimethylsilyloxy-17-[(1S)-1-trimethylsilyloxyethyl]-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B101255.png)

![Tris[4-(1-phenylethyl)phenyl] phosphate](/img/structure/B101261.png)